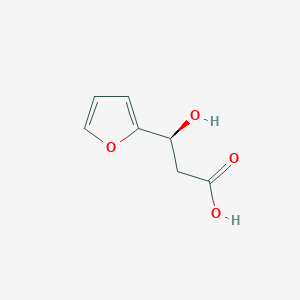
(S)-3-(Furan-2-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid is an organic compound that features a furan ring attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of O,C-diprotonated forms of the starting furan acids and esters to produce the desired compound.
Industrial Production Methods
Industrial production of (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a simpler hydrocarbon structure.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism by which (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The furan ring’s reactivity plays a crucial role in these interactions, allowing the compound to effectively bind to and interfere with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: A furan derivative used as a precursor for various chemicals and materials.
5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and bioplastics.
2,5-Furandicarboxylic acid: Used in the synthesis of renewable polymers and resins.
Uniqueness
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both a furan ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H8O4 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H8O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
NUKLZDAWVIVICG-YFKPBYRVSA-N |
Isomerische SMILES |
C1=COC(=C1)[C@H](CC(=O)O)O |
Kanonische SMILES |
C1=COC(=C1)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


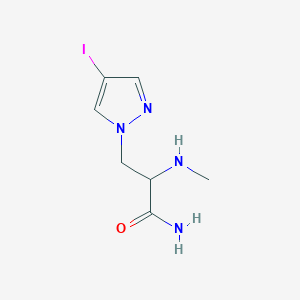

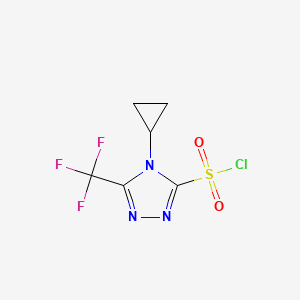
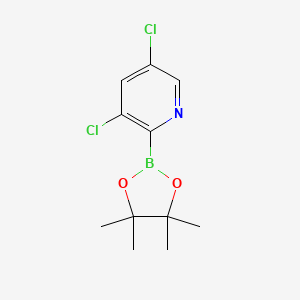
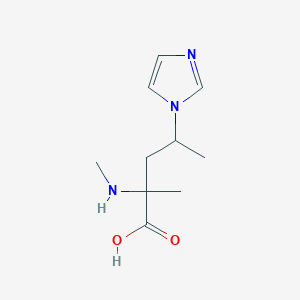
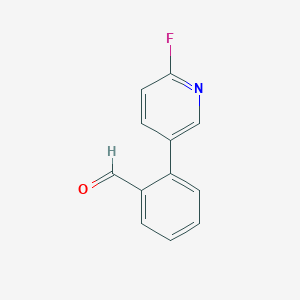
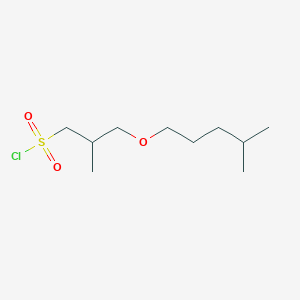
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
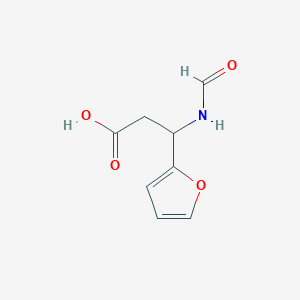
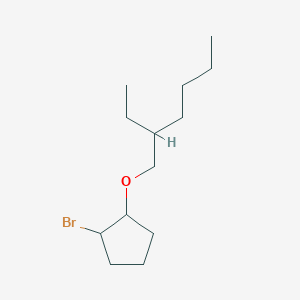
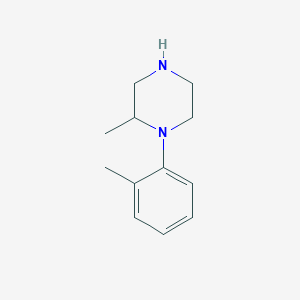
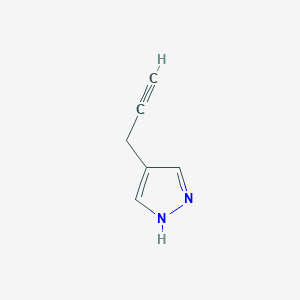
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
